2-Chloroacridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1207-96-1 |
|---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloroacridine |
InChI |
InChI=1S/C13H8ClN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H |
InChI Key |
NDAXYJIUSLEMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloroacridine and Its Derivatives
Classical Synthetic Pathways for Acridines
The foundational acridine (B1665455) ring system can be constructed through several established synthetic routes. These classical methods, while effective, often require harsh reaction conditions.
High-Temperature Condensation Reactions
A primary classical method for acridine synthesis is the Bernthsen acridine synthesis, first reported in 1884 slideshare.net. This reaction involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid or its anhydride in the presence of a catalyst like zinc chloride at high temperatures slideshare.netresearchgate.netwikipedia.orgnih.gov. The mechanism is understood to involve steps of Friedel–Crafts acylation, cyclization, and dehydration firsthope.co.infirsthope.co.in.
The conditions for the Bernthsen synthesis are demanding, typically requiring temperatures between 200-270 °C for extended periods, sometimes as long as 24 hours, when using zinc chloride wikipedia.org. While the use of polyphosphoric acid can lower the required temperature, it often results in reduced yields wikipedia.org.
| Reaction | Reactants | Catalyst | Typical Conditions |
| Bernthsen Synthesis | Diphenylamine + Carboxylic Acid (or anhydride) | Zinc Chloride (ZnCl₂) | 200-270 °C, up to 24 hours wikipedia.orgfirsthope.co.infirsthope.co.in |
Ullmann Condensation-Based Cyclization Approaches
The Ullmann synthesis provides a versatile pathway to acridine derivatives nih.gov. This method typically begins with the condensation of a primary amine with an aromatic carboxylic acid or aldehyde, often in the presence of a strong mineral acid such as H₂SO₄ or HCl, to form an N-arylanthranilic acid intermediate nih.govptfarm.pl. This intermediate then undergoes cyclization to yield an acridone (B373769) nih.gov. The final acridine product is obtained through subsequent reduction and dehydration or dehydrogenation steps nih.govscribd.com.
Acylating agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride can be used to facilitate the ring closure of the N-arylanthranilic acid scribd.com. Traditionally, Ullmann-type reactions required high-boiling polar solvents and stoichiometric amounts of copper, often at temperatures exceeding 210 °C wikipedia.org.
Oxidation and Reduction Methods for Acridine Ring Formation
Oxidation and reduction reactions are crucial for both the formation and modification of the acridine ring system. In many synthetic routes, an acridone is formed as a key intermediate firsthope.co.infirsthope.co.in. This acridone can then be reduced to form the corresponding acridine firsthope.co.infirsthope.co.inscribd.com.
Conversely, the acridine ring itself is subject to oxidation and reduction. Oxidation of acridine with agents like dichromate in acetic acid yields acridone ptfarm.plpharmaguideline.com. Selective reduction of the acridine scaffold is also possible; using zinc and hydrochloric acid (Zn/HCl) preferentially reduces the central pyridine ring to give 9,10-dihydroacridine, while catalytic hydrogenation tends to reduce the outer benzene rings ptfarm.plpharmaguideline.com.
Targeted Synthesis of 2-Chloroacridine Derivatives
The synthesis of specific derivatives such as this compound often involves building upon the core acridine structure or using appropriately substituted precursors. These methods include nucleophilic substitution and modern arylation techniques.
Nucleophilic Substitution Reactions at C-9 and other Positions
The acridine ring system exhibits varied reactivity, with the C-9 position being particularly susceptible to nucleophilic attack due to its low electron density pharmaguideline.com. This reactivity is exploited to introduce a wide range of functional groups. A nucleophile, which is an electron-rich species, reacts with the substrate by replacing a leaving group gacariyalur.ac.inmasterorganicchemistry.comutexas.edu.
A direct example of this is the synthesis of 2-chloro-9-cyano-acridine. This compound is prepared from 2,9-dichloroacridine through a nucleophilic substitution reaction where a cyanide group from sodium cyanide displaces the chlorine atom at the C-9 position. The reaction is conducted in methanol in a sealed tube at 140°C prepchem.com.
| Precursor | Nucleophile | Product | Conditions |
| 2,9-dichloroacridine | Sodium cyanide (NaCN) | 2-chloro-9-cyano-acridine | Methanol, 140°C, 4 hours prepchem.com |
While the C-9 position is most reactive, substitution at other positions on the acridine ring is also possible, though less common. The principles of nucleophilic aromatic substitution on other chloro-heterocycles, such as 2-chloropyridines, provide a basis for understanding these transformations lookchem.comnih.gov.
Friedel-Crafts Arylation Reactions and Related Approaches
Modern synthetic strategies have been developed to create acridine derivatives under milder conditions. One such approach involves Friedel–Crafts arylation reactions, which attach substituents to an aromatic ring through electrophilic aromatic substitution jsynthchem.comwikipedia.org.
Recent research has focused on copper-catalyzed tandem arylation/Friedel–Crafts reactions to synthesize acridine derivatives efficiently jsynthchem.comresearchgate.net. In one method, new acridine derivatives are produced with good efficiency using a Cu(OTf)₂ catalyst jsynthchem.comjsynthchem.com. This process involves the condensation of a primary amine with o-acylanilines and diaryliodonium salts, followed by dehydrogenation jsynthchem.comjsynthchem.com. This approach is advantageous as it can minimize the reliance on harsh organic solvents, contributing to more environmentally friendly synthetic pathways jsynthchem.com.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kharasch)
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound derivatives, these methods allow for the introduction of diverse substituents onto the acridine core.
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.gov In the context of this compound, the chlorine atom at the C2 position can serve as the halide coupling partner. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the C-C coupled product and regenerate the catalyst. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the reaction conditions are well-established for a wide range of other chloro-heteroaromatic compounds. researchgate.netnih.gov
| Parameter | Typical Conditions for Chloro-heteroarenes |
| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | Phosphine ligands, e.g., PPh₃, XPhos, SPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Temperature | 80-120 °C |
| Boron Reagent | Aryl- or Alkyl-boronic acid/ester |
The Kharasch-Miyaura reaction , and related iron- or nickel-catalyzed cross-coupling reactions, offer an alternative, often more economical, pathway using Grignard reagents or other organometallic species. mdpi.comkyoto-u.ac.jp These methods are particularly useful for coupling alkyl groups. For instance, nickel-catalyzed cross-electrophile coupling has been successfully applied to 2-chloropyridines and alkyl bromides, demonstrating a viable strategy for introducing alkyl chains onto a similar heterocyclic position. nih.govnih.gov Iron-catalyzed methods have also been developed for the cross-coupling of aryl chlorides with alkyl Grignard reagents, operating under mild conditions. beilstein-journals.org These reactions typically proceed via radical mechanisms, offering complementary reactivity to the palladium-catalyzed Suzuki-Miyaura reaction.
One-Pot and Multi-Component Cyclocondensation Strategies
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like this compound in a single procedural step, avoiding the isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, time, and energy consumption.
The synthesis of the acridine scaffold can be achieved through various condensation strategies. A classic approach is the Bernthsen acridine synthesis , which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid at high temperatures. To produce this compound, a suitably substituted diarylamine, such as N-(4-chlorophenyl)aniline, could be condensed with formic acid or a derivative.
More contemporary multi-component strategies involve the condensation of an aniline, an aldehyde, and a 1,3-dicarbonyl compound. For the synthesis of a this compound derivative, a chloro-substituted aniline could be reacted with an aromatic aldehyde and a cyclic dicarbonyl compound like dimedone. This type of reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the final acridine ring system.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, cleaner products, and drastically reduced reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of acridine derivatives has been particularly effective.
The Bernthsen synthesis of 9-substituted acridines, which traditionally requires heating for 20-40 hours at high temperatures, can be completed in just 3.5 to 6 minutes under microwave irradiation, with yields improving from around 30% to 60-80%. nih.govmdpi.comnih.gov This dramatic rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov This technique is broadly applicable to the synthesis of the acridine core and its derivatives.
| Reaction | Conventional Method | Microwave-Assisted Method |
| Bernthsen Acridine Synthesis | 20-40 hours, ~30% yield | 5-7 minutes, 60-80% yield mdpi.comnih.gov |
| Heterocycle Synthesis | 180 minutes, 65-77% yield | 15 minutes, 81-94% yield |
This green chemistry approach is highly advantageous for constructing the this compound scaffold and for its subsequent derivatization, offering a rapid and efficient pathway to a library of compounds.
Derivatization Strategies for Enhanced Bioactivity
The this compound scaffold serves as a versatile platform for further chemical modification. The chlorine atom at the C2 position is a key functional handle for introducing a variety of substituents through nucleophilic aromatic substitution or cross-coupling reactions, enabling the fine-tuning of the molecule's biological properties.
Introduction of Amino and Alkylamino Substituents
The introduction of amino and alkylamino groups is a common strategy to enhance the bioactivity of heterocyclic compounds. The electron-withdrawing nature of the acridine ring system facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This compound can react with ammonia, primary amines, or secondary amines, typically at elevated temperatures or in the presence of a catalyst, to yield the corresponding 2-aminoacridine or 2-(alkylamino)acridine derivatives. While direct SNAr can be challenging, palladium-catalyzed methods like the Buchwald-Hartwig amination provide a more general and milder route for forming the C-N bond. Another approach involves activating the corresponding N-oxide of the heterocyclic system to facilitate amination.
Incorporation of Phosphoryl Moieties
Phosphonate groups can be introduced onto the acridine skeleton to modulate properties such as solubility, cell permeability, and target binding. Research has shown that 9-chloroacridines can react directly with phosphites, such as diethyl phosphite or cyclic phosphites, under neat conditions at elevated temperatures. kyoto-u.ac.jp This reaction proceeds via a mechanism that results in the formation of bis-phosphonate acridane structures. A similar reaction pathway could be envisioned for this compound, where the chlorine atom is displaced by the phosphite nucleophile. The resulting 2-phosphoryl acridine derivatives are of interest for their potential therapeutic applications.
Hybrid Molecule Construction
Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced activity or a new mechanism of action.
Acridine-Thiosemicarbazone Hybrids: Thiosemicarbazones are known for their wide range of biological activities. Hybrid molecules incorporating both acridine and thiosemicarbazone moieties have been synthesized to explore synergistic effects. The synthesis can be initiated from a chloroacridine derivative. For example, a chloro-benz[c]acridine can be converted to an isothiocyanate by reaction with sodium thiocyanate. This intermediate can then be condensed with various aryl hydrazides to form the final acridine-thiosemicarbazide hybrids.
Artemisinin-Acridine Hybrids: Artemisinin, a potent antimalarial drug, has also been investigated for its anticancer properties. To enhance its efficacy and overcome resistance, it has been hybridized with acridine, a known DNA intercalator. The synthesis of these hybrids typically involves creating a linker between the two molecules. This compound can serve as a starting point by first converting the chloro group into a functional group suitable for linkage, such as an amino group. This amino-acridine can then be coupled to a carboxylic acid derivative of artemisinin, like deoxoartemisinin, using standard peptide coupling reagents to form an amide bond, thereby creating the artemisinin-acridine hybrid.
Functionalization for Targeted Radionuclide Therapy
The strategic functionalization of the this compound scaffold is a pivotal step in the development of derivatives for targeted radionuclide therapy. This process involves the chemical modification of the acridine core to incorporate a radionuclide, either directly or through a chelating agent, and often includes the attachment of a targeting moiety to guide the radiolabeled compound to cancer cells. The primary goal is to create a theranostic agent that can deliver a cytotoxic dose of radiation specifically to the tumor site, thereby minimizing damage to healthy tissues.
Research into acridine derivatives has provided a framework for their potential application in radionuclide therapy. Studies have focused on leveraging the DNA intercalating properties of the acridine core to deliver Auger-emitting radionuclides in close proximity to the cellular nucleus, maximizing DNA damage. nih.gov
One of the key synthetic strategies involves the introduction of a radionuclide onto the acridine structure. For radioiodination, a common method is the radioiododestannylation of a tributyltin precursor. nih.gov This reaction allows for the efficient incorporation of iodine isotopes, such as Iodine-125 (¹²⁵I), onto the aromatic ring system. For instance, radioiodinated acridine orange derivatives have been successfully synthesized using this approach, resulting in compounds with high specific activity and radiochemical purity. nih.gov
Another approach involves the complexation of metallic radionuclides, such as Technetium-99m (⁹⁹ᵐTc), which is a gamma emitter suitable for SPECT imaging and can also be considered for its Auger electron emission. This is typically achieved by attaching a bifunctional chelator to the acridine scaffold. For example, ⁹⁹ᵐTc(I)-tricarbonyl complexes have been prepared with acridine orange derivatives. nih.gov These complexes are designed to combine the DNA-targeting capability of the acridine moiety with the radio-therapeutic properties of the attached radionuclide. nih.gov
The functionalization of the this compound molecule for these purposes would likely involve nucleophilic substitution at the C-2 position. The chlorine atom can serve as a leaving group, allowing for the attachment of various functional groups, linkers, or targeting ligands. This versatility enables the design of a diverse library of compounds with tailored properties for targeted radionuclide therapy.
Detailed research findings on acridine derivatives have highlighted the importance of the linker that connects the radionuclide to the acridine core. The length and nature of this linker can significantly influence the extent of DNA damage. nih.gov Studies with ⁹⁹ᵐTc- and ¹²⁵I-labeled acridine orange derivatives have shown that the induction of double-strand breaks in plasmid DNA is dependent on the distance of the Auger emitter from the DNA. nih.gov
The following table summarizes the key aspects of functionalizing acridine derivatives for targeted radionuclide therapy based on published research:
| Radionuclide | Labeling Method | Precursor | Key Findings |
| ¹²⁵I | Radioiododestannylation | Tributyltin-acridine derivative | High specific activity and radiochemical purity achieved. nih.gov |
| ⁹⁹ᵐTc | Tricarbonyl Complexation | Acridine derivative with a chelating moiety | Resulting complexes act as DNA intercalators. nih.gov |
These findings with other acridine derivatives provide a strong rationale for the exploration of this compound as a scaffold for developing novel agents for targeted radionuclide therapy. The established synthetic methodologies for radiolabeling and the understanding of the structure-activity relationships of acridine-based radiopharmaceuticals are crucial for the future design of effective cancer therapeutics.
Chemical Reactivity and Mechanistic Studies of 2 Chloroacridine Transformations
Reactivity of the C-2 Chloro Group and its Influence on Substituent Effects
The chlorine atom at the C-2 position of the acridine (B1665455) nucleus is generally less reactive towards nucleophilic displacement compared to a halogen at the C-9 position. benchchem.com This is attributed to the lower electron deficiency at C-2 relative to C-9, which is significantly activated by the adjacent heterocyclic nitrogen atom. pharmaguideline.com The nitrogen atom in the acridine ring withdraws electron density, particularly from the C-9 and C-10a positions, making C-9 the preferred site for nucleophilic attack. pharmaguideline.com
Substituents on the acridine ring can further modify this reactivity profile through inductive and resonance effects. pdx.edulibretexts.org Electron-donating groups can decrease the reactivity of the C-2 chloro group by increasing the electron density of the ring system, thus making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would be expected to enhance the reactivity by further delocalizing the negative charge in the transition state. pdx.edulibretexts.org For instance, in related 9-chloroacridines, electron-donating substituents on an attacking arylsulphonyl hydrazide were found to increase the reaction rate, highlighting the electronic influence on the reaction. researchgate.net
Steric effects also play a crucial role. Substituents at or near the C-2 position can sterically hinder the approach of a nucleophile, thereby reducing the rate of substitution at this position. benchchem.com This is in contrast to the C-9 position, which is sterically less hindered. benchchem.com
Nucleophilic Attack Profiles at the Acridine Core (e.g., C-9 position)
Due to the electronic activation by the ring nitrogen, the C-9 position of the acridine core is the primary site for nucleophilic attack. pharmaguideline.com This is a well-established principle in acridine chemistry. Even in 2-chloroacridine, while the C-2 position is halogenated, nucleophilic substitution reactions will preferentially occur at the C-9 position if it bears a suitable leaving group. For example, in 2,9-dichloroacridine, nucleophilic attack occurs preferentially at the 9-position. benchchem.com
Hydrolysis Kinetics and Mechanisms of Chloroacridines
The hydrolysis of chloroacridines, particularly 9-chloroacridines, has been a subject of detailed kinetic studies. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. benchchem.com The rate of hydrolysis is dependent on the reaction conditions, especially the pH.
In the case of 9-chloroacridine (B74977), hydrolysis in 50% aqueous acetic acid was found to follow pseudo-first-order kinetics. clockss.org More extensive investigations revealed a two-step consecutive reaction mechanism in aqueous acetic acid. clockss.org However, in aqueous hydrochloric acid (pH 0 to 3), the hydrolysis follows pseudo-first-order kinetics, and the rate constants are identical to the second step of the reaction in acetic acid. clockss.org This suggests that the 9-chloroacridinium ion is the reactive intermediate in both conditions. clockss.orgdoi.org
The hydrolysis of 1-nitro-9-(3-dimethylaminopropylamino)-acridine, a related compound, also demonstrates pH-dependent kinetics. clockss.org Below pH 4 and above pH 8, the reaction follows simple first-order kinetics. clockss.org Between pH 4 and 7, the kinetics appear to be more complex, initially suggesting a pseudo-first-order consecutive reaction, although this was later debated due to the presence of both mono- and di-cations of the compound. clockss.org
The table below summarizes the pseudo-first-order rate constants for the hydrolysis of 9-chloroacridine in aqueous hydrochloric acid at different temperatures.
| Temperature (°C) | pH | k (s⁻¹) x 10⁴ |
| 40 | 1 | 0.425 |
| 50 | 1 | 1.05 |
| 60 | 1 | 2.40 |
| 70 | 1 | 5.10 |
| 70 | 0 | 2.80 |
| 70 | 2 | 5.20 |
| 70 | 3 | 5.25 |
Data sourced from kinetic studies on 9-chloroacridine hydrolysis. clockss.org
Solvent and pH Effects on Reaction Pathways
Solvent and pH play a critical role in determining the reaction pathways of chloroacridine transformations. The solvent can influence reaction rates by stabilizing the reactants, transition states, or intermediates. chemrxiv.orgpsu.edu Polar aprotic solvents can enhance the reactivity of anionic nucleophiles by solvating the cation and leaving the anion relatively bare and more reactive. libretexts.org
The pH of the medium is particularly influential in reactions involving the acridine nitrogen. rsc.org In acidic conditions (pH 2–5), protonation of the acridine nitrogen can occur, which significantly lowers the activation energy for nucleophilic attack at the C-9 position by making the ring more electron-deficient. benchchem.comdoi.org This acid-catalysis is a common feature in the reactions of halogeno-heterocycles. doi.org For instance, the hydrolysis of 9-chloroacridine is catalyzed by acid. clockss.org
Conversely, under basic conditions (pH > 8), hydrolysis can proceed via a base-catalyzed mechanism, where the rate is dependent on the hydroxide (B78521) ion concentration. benchchem.com The choice of solvent can also lead to different products. For example, the reaction of 9-chloroacridine with aminophenols yields phenoxyaminoacridines in aqueous acids or phenol, but aminophenoxyacridines are formed in refluxing methanol. clockss.org
Competition between Nucleophilic Species
In a solution containing multiple nucleophiles, competition for the electrophilic sites of the this compound molecule will occur. libretexts.orgstackexchange.com The outcome of this competition depends on several factors, including the intrinsic nucleophilicity of the species, their concentration, and the reaction conditions. inflibnet.ac.in
A stronger nucleophile will generally react faster than a weaker one. inflibnet.ac.in However, the basicity of the nucleophile also plays a part, as stronger bases can favor elimination reactions over substitution reactions, although this is less common for aromatic substrates. stackexchange.com The nature of the solvent can also influence the relative nucleophilicity of competing species. libretexts.org
For secondary substrates, which can be compared to the reactivity at the acridine core, strong bases favor E2 elimination, while good, less basic nucleophiles favor SN2 substitution. libretexts.org Weak nucleophiles/bases under neutral conditions can lead to a mixture of SN1 and E1 products. libretexts.org In the context of this compound, the competition would primarily be between different nucleophiles attacking the C-9 position (if it has a leaving group) or, under more forcing conditions, the C-2 position.
Intermolecular Exchange and Tautomerism Studies
Intermolecular exchange processes can occur in acridine derivatives, particularly those involving hydrogen bonding. ijddr.in For example, acridones are known to be highly associated substances due to intermolecular hydrogen bonding involving the N10-hydrogen atom. ijddr.in This association is evidenced by their high melting points and low solubility in many solvents, which are significantly lowered by N-substitution. ijddr.in
Tautomerism is another important aspect of acridine chemistry. While 9-aminoacridines predominantly exist in the amino form, the introduction of strongly electron-withdrawing groups on the amino nitrogen can shift the equilibrium towards the imino form. clockss.org The thione-thiol tautomerism is observed in mercaptoacridines, where the equilibrium can be influenced by the solvent. benchchem.com For instance, in the synthesis of thiadiazoloacridines from 9-chloroacridines, the thione tautomer was found to be dominant in both the solid state and in solution. researchgate.net Such tautomeric equilibria can significantly affect the reactivity and spectral properties of the molecule. benchchem.com In some cases, intermolecular exchange can be driven by Coulombic interactions or superexchange mechanisms, which are fundamental to understanding the magnetic properties of coupled systems. aps.org
Computational and Theoretical Chemistry in 2 Chloroacridine Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloroacridine at the atomic level.
Density Functional Theory (DFT) for Structure Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govorientjchem.orgnih.gov It is employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. Studies on related chloro-substituted heterocyclic compounds, such as 2-chlorolepidine and 2-chloro-6-methoxypyridine, have shown that DFT methods, particularly B3LYP, provide geometric parameters that are in good agreement with experimental data. nih.govresearchgate.net
DFT calculations also elucidate the electronic properties of this compound. These calculations can determine key parameters like total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. The electronic spectrum of related compounds has been successfully predicted using Time-Dependent DFT (TD-DFT), providing insights into their photophysical properties. nih.gov
Table 1: Representative Theoretical Data for Chloro-Substituted Heterocycles from DFT Calculations
| Parameter | Method/Basis Set | Calculated Value |
|---|---|---|
| Optimized Geometry | ||
| Bond Length (C-Cl) | B3LYP/6-31G(d) | Varies by compound |
| Bond Angle (C-C-Cl) | B3LYP/6-31G(d) | Varies by compound |
| Electronic Properties | ||
| Dipole Moment | B3LYP/6-311++G(d,p) | Varies by compound |
| Total Energy | B3LYP/6-311++G(d,p) | Varies by compound |
Note: Specific values for this compound require dedicated computational studies. The table illustrates the type of data generated.
HOMO/LUMO Analysis for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. youtube.comyoutube.comwikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, defining its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com For derivatives of acridine (B1665455), the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In many aromatic heterocyclic systems, the HOMO and LUMO are distributed across the planar ring structure. researchgate.net
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters and Reactivity Descriptors
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Measure of chemical reactivity |
These parameters are calculated from the HOMO and LUMO energies obtained via DFT to quantify the reactivity of this compound. ajchem-a.com
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.comreadthedocs.io The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.
For acridine derivatives, MEP maps typically show negative potential around the nitrogen atom of the acridine ring due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding. researchgate.net In this compound, the chlorine atom introduces an additional region of negative electrostatic potential, which could influence its intermolecular interactions. researchgate.net The MEP map provides a three-dimensional illustration of the molecule's size, shape, and charge distribution. readthedocs.io
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal.
The analysis generates a three-dimensional Hirshfeld surface colored to show different types of intermolecular contacts and their relative strengths. Associated two-dimensional "fingerprint plots" provide a quantitative summary of these interactions, breaking down the contributions from different atom-pair contacts (e.g., H···H, C···H, O···H). nih.govmdpi.com For acridine and its derivatives, Hirshfeld analysis has been used to study various interactions, including N–H···Cl, C–H···π, and π–π stacking interactions, which govern the supramolecular assembly in the solid state. nih.govresearchgate.net The analysis reveals the percentage contribution of each type of interaction to the total Hirshfeld surface, highlighting the most significant forces in the crystal packing. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are used to study the interactions of this compound with biological macromolecules.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov Docking simulations are widely used in drug discovery to understand the binding mode of a ligand in the active site of a biological target and to estimate its binding affinity. nih.govrsc.org
Derivatives of this compound and related compounds have been studied as potential anticancer agents, and molecular docking has been employed to investigate their interactions with targets like DNA and various enzymes. nih.govsemanticscholar.orgnih.govnih.gov For example, docking studies have positioned acridine derivatives into the active sites of enzymes like telomerase and DNA polymerase to determine the probable binding model. nih.govnih.govtandfonline.com These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com The results, often expressed as a docking score or binding energy, help to rationalize the biological activity of the compound and guide the design of new, more potent derivatives.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chlorolepidine |
Molecular Dynamics Simulations to Elucidate Conformational Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to investigate the stability and conformational changes of molecules. nih.gov These simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a compound like this compound. By simulating the interactions between the atoms of the molecule and its environment (such as a solvent or a biological receptor), researchers can observe how the molecule flexes, rotates, and adopts different three-dimensional shapes, known as conformations. nih.govchemrxiv.org
For this compound, MD simulations can elucidate its conformational landscape, identifying low-energy, stable conformations as well as the transitions between them. This is crucial for understanding how the molecule might bind to a biological target. The simulation can reveal whether the acridine ring system maintains its planarity or if substituents induce puckering, and how the molecule orients itself within a binding pocket. nih.gov Understanding these dynamics is a key step in rational drug design, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the active site of a protein or intercalate with DNA. soton.ac.uk
Transition State Analysis for Reaction Mechanisms
Computational chemistry provides essential tools for analyzing reaction mechanisms at a molecular level through transition state analysis. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By identifying the structure and energy of the transition state, chemists can understand the energy barrier (activation energy) of a reaction, which determines the reaction rate.
For a molecule such as this compound, transition state analysis is vital for understanding both its synthesis and its potential metabolic pathways. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the reaction coordinates for its formation, for instance, in nucleophilic aromatic substitution reactions. These calculations help to predict the most likely reaction pathways and optimize reaction conditions. Furthermore, by modeling the interaction of this compound with metabolic enzymes like cytochrome P450, transition state analysis can predict potential metabolites, which is a critical aspect of drug development.
Spectroscopic Property Predictions (e.g., NMR, UV-Vis, IR, Raman)
Computational methods are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental analysis. nih.gov These predictions can aid in the structural confirmation of newly synthesized compounds like this compound and help in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govresearchgate.net By calculating the magnetic shielding of each nucleus, this method can produce a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of compounds. researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov For this compound, TD-DFT can predict the λmax values, helping to understand its electronic structure.
Below is a table illustrating the typical agreement between experimental and computationally predicted spectroscopic data for a related chloro-aromatic compound.
| Spectroscopic Data | Experimental Value | Computationally Predicted Value | Method |
| ¹³C NMR Chemical Shift | ~128.5 ppm | ~128.2 ppm | GIAO |
| UV-Vis λmax | ~254 nm | ~251 nm | TD-DFT |
| IR Frequency (C-Cl) | ~750 cm⁻¹ | ~745 cm⁻¹ | DFT |
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to correlate molecular features with activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that explain how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule relate to its biological potency. mdpi.com For a series of acridine analogues, a QSAR model could be developed to predict the anticancer or antimicrobial activity based on the properties of different substituents on the acridine core. Such models are invaluable for prioritizing the synthesis of new compounds and designing molecules with enhanced activity. nih.govmdpi.com
Electronic Effects of Substituents on Biological Activity
The electronic properties of a substituent can profoundly impact a molecule's biological activity. mdpi.com The chlorine atom at the 2-position of the acridine ring is an electron-withdrawing group due to its high electronegativity. This property influences the electron distribution across the entire molecule.
The electron-withdrawing nature of chlorine can enhance biological activity through several mechanisms:
Increased Binding Affinity: It can modify the electrostatic potential of the molecule, potentially leading to more favorable interactions, such as halogen bonding, with amino acid residues in the target protein's active site. researchgate.net
Metabolic Stability: The presence of a chlorine atom can block positions on the aromatic ring that are susceptible to metabolic hydroxylation, thereby increasing the molecule's metabolic stability and bioavailability. researchgate.net
Modulation of pKa: It can alter the acidity or basicity of nearby functional groups, which can be critical for the molecule's ionization state and its ability to interact with a biological target.
Computational tools can map the Molecular Electrostatic Potential (MEP) on the molecule's surface, visually representing electron-rich and electron-poor regions and predicting how the molecule will interact with its biological target. mdpi.com
The following table summarizes the electronic effects of common substituents.
| Substituent | Electronic Effect | Typical Influence on Aromatic Ring |
| -Cl (Chloro) | Inductively Withdrawing | Deactivating |
| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Deactivating |
| -CH₃ (Methyl) | Inductively Donating | Activating |
| -OH (Hydroxyl) | Resonantly Donating | Strongly Activating |
| -NH₂ (Amino) | Strongly Donating | Strongly Activating |
Hydrophobicity and Drug Entrance to Active Sites
Hydrophobicity, often quantified by the partition coefficient (Log P), is a critical physicochemical property that influences a drug's ability to cross biological membranes and enter the active site of a target protein. iupac.org The introduction of a chlorine atom generally increases the hydrophobicity (or lipophilicity) of a molecule. researchgate.net
The increased lipophilicity of this compound, compared to the parent acridine molecule, can lead to:
Enhanced Membrane Permeability: A more hydrophobic molecule can more easily partition into the lipid bilayers of cell membranes, facilitating its transport into the cell. nih.gov
Improved Binding to Active Sites: Many enzyme and receptor active sites contain hydrophobic pockets. The hydrophobic effect, which is the tendency of nonpolar substances to aggregate in aqueous solution, can be a major driving force for the binding of a drug to its target. iupac.orgmdpi.com A more hydrophobic molecule may bind more tightly within such a pocket, leading to higher potency. nih.gov
Computational programs can accurately predict the Log P value for molecules like this compound, allowing researchers to assess its potential for membrane permeability and hydrophobic interactions during the early stages of drug design.
| Compound | Log P (Experimental) | Effect of Chlorine |
| Acridine | 3.40 | - |
| This compound | ~4.12 (Estimated) | Increases Hydrophobicity |
Molecular Mechanisms of Action for 2 Chloroacridine Derivatives in Biological Systems
DNA Interaction Mechanisms
The planar aromatic ring system of acridine (B1665455) derivatives allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. ontosight.aibenchchem.comrsc.orgceon.rs This insertion is a non-covalent interaction primarily driven by π-π stacking forces between the aromatic rings of the acridine molecule and the DNA base pairs. benchchem.commdpi.com The planarity of the acridine core is crucial for effective intercalation. benchchem.comrsc.orgijddr.in
The process of intercalation causes a distortion in the DNA structure, leading to an unwinding of the helix and an increase in the separation between adjacent base pairs to accommodate the intercalated molecule. This disruption of the normal DNA architecture can interfere with essential cellular processes such as DNA replication and transcription. ontosight.aibenchchem.com The presence of substituents on the acridine ring can influence the efficiency and mode of intercalation. For instance, the introduction of a 9-amino group can enhance DNA binding. tandfonline.comrsc.org Furthermore, the development of bis-acridine derivatives, where two acridine moieties are linked together, has been explored to increase DNA binding affinity through bis-intercalation, where both acridine units intercalate at different sites on the DNA. caltech.eduzu.edu.ua
The strength of the interaction between 2-chloroacridine derivatives and DNA is quantified by the DNA binding constant (K). Studies have shown that these compounds can exhibit high affinity for DNA. For example, certain 9-anilinoacridine (B1211779) derivatives have demonstrated binding constants in the micromolar range. mdpi.com The introduction of electron-withdrawing groups, such as a chloro or nitro group, into the acridine ring can increase the DNA binding affinity. tandfonline.com This is attributed to the electronic effects that enhance the interaction with the DNA base pairs. tandfonline.com
The binding affinity is a critical determinant of the biological activity of these compounds. A higher binding affinity often correlates with increased potency in cellular assays. For instance, a study on 9-aminoacridine (B1665356) derivatives, including a 2-chloro derivative, found a correlation between the increase in the DNA binding constant and an increase in frameshift mutagenicity. tandfonline.com However, other factors can also play a role, as some derivatives with high binding constants have shown lower than expected mutagenicity, suggesting that the nature of the substituent can modulate the biological outcome beyond simply enhancing binding affinity. tandfonline.com The development of polyamide-acridine conjugates has also been shown to result in high-affinity DNA binding, with binding constants reaching the 10¹⁰ M⁻¹ range. caltech.edu
Table 1: DNA Binding Constants of Selected Acridine Derivatives
| Compound/Derivative Class | DNA Source | Binding Constant (K) | Reference |
| 9-Anilinoacridine derivatives | Calf thymus DNA | 1.37 x 10⁶ - 5.89 x 10⁶ M⁻¹ | mdpi.com |
| Polyamide-acridine conjugate 1 | - | 1.8 x 10¹⁰ M⁻¹ | caltech.edu |
| DACA (Acridine-4-carboxamide derivative) | Calf thymus DNA | 7.4 x 10⁴ M⁻¹ | researchgate.net |
| Acridine–thiosemicarbazone derivative (CL-07) | - | 4.75 x 10⁴ M⁻¹ | mdpi.com |
| Tetrandrine-based acridine receptors | ds-DNA | ~10⁵ M⁻¹ | mdpi.com |
| Acridine derivative (30) | ctDNA | 2.0 × 10³ M⁻¹ | rsc.org |
Certain derivatives of this compound have been shown to induce cleavage of DNA strands. This can occur through various mechanisms, often involving the generation of reactive radical species upon activation. For example, N-aroyloxy-2-thiopyridone derivatives linked to 9-aminoacridine can induce single-strand breaks in duplex DNA upon irradiation with light. rsc.org This photocleavage is non-specific in terms of sequence and is attributed to the generation of aroyloxyl radicals. rsc.org The efficiency of this cleavage can be enhanced by the presence of the 9-aminoacridinyl group, which ensures a high affinity for the DNA duplex. rsc.org
Another approach to inducing DNA cleavage involves the conjugation of acridine with other molecules capable of DNA scission. For instance, bisphenanthroline-polyamine-acridine conjugates have been designed to cleave plasmid DNA effectively, even without the need for multivalent metal ions or reducing agents. researchgate.net Furthermore, the substitution of adenine (B156593) with 2-chloroadenine (B193299) in a DNA strand has been shown to decrease the rate of cleavage by certain restriction endonucleases, indicating that modifications to the DNA itself by chloro-containing analogues can modulate DNA processing by enzymes. nih.gov
The intercalation of this compound derivatives into the DNA double helix inevitably alters its three-dimensional structure, or topology. ontosight.ai This is a direct consequence of the unwinding of the DNA helix at the site of intercalation. The extent of this unwinding can be significant, with studies on bis-acridine conjugates demonstrating a greater degree of DNA unwinding compared to their mono-acridine counterparts. caltech.edu This alteration of DNA topology can have profound biological consequences, as the proper functioning of many DNA-dependent processes is highly sensitive to the topological state of the DNA. For instance, the inhibition of topoisomerase enzymes, which are responsible for managing DNA topology, is a key mechanism of action for many acridine derivatives. ontosight.ai By altering the DNA substrate, these compounds can interfere with the normal catalytic cycle of topoisomerases.
Enzyme Inhibition Profiles
The interaction of this compound derivatives with DNA makes them potent inhibitors of enzymes that utilize DNA as a substrate. Among the most significant targets are the topoisomerase enzymes, which play a critical role in controlling DNA topology during replication, transcription, and recombination.
This compound derivatives have been extensively studied as inhibitors of both type I and type IIα topoisomerases. rsc.orgceon.rsmdpi.comrhhz.netresearchgate.netnih.gov These enzymes are vital for cell survival, and their inhibition can lead to cell cycle arrest and apoptosis. Acridine derivatives can act as "topoisomerase poisons," a class of inhibitors that stabilize the transient covalent complex formed between the enzyme and DNA. researchgate.netnih.gov This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA strand breaks.
Numerous studies have demonstrated the potent inhibitory activity of various this compound derivatives against both topoisomerase I and IIα. For example, certain synthetic acridine-based derivatives have shown significant topoisomerase I inhibitory activity. rhhz.net Similarly, acridine-thiosemicarbazone derivatives have been identified as inhibitors of topoisomerase IIα. mdpi.comresearchgate.netnih.gov The substitution pattern on the acridine ring plays a crucial role in determining the potency and selectivity of topoisomerase inhibition. For instance, the presence of a methoxy (B1213986) group on the phenyl ring linker of some derivatives has been found to be important for topoisomerase I inhibition. rsc.org The ability of these compounds to act as dual inhibitors of both topoisomerase I and IIα has also been reported. rsc.org
Table 2: Topoisomerase Inhibition by Selected Acridine Derivatives
| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
| Synthetic acridine-based derivatives | Topoisomerase I | Compound 7c showed good antitumor and topoisomerase I inhibition. | rhhz.net |
| m-amsacrine analogues | Topoisomerase I and II | Act as eukaryotic topoisomerase II poisons and MTB topoisomerase I inhibitors. | rsc.org |
| Acridine-thiosemicarbazone derivatives (DL-01, DL-07, DL-08) | Topoisomerase IIα | Showed 74-79% inhibition compared to amsacrine (B1665488) at 100 µM. | mdpi.comresearchgate.netnih.gov |
| Thiazolidinone-acridines | Topoisomerase I and II | Derivative 130 inhibited topoisomerase II at 5 µM. | rsc.org |
| 9-anilinoacridines | Topoisomerase II | Inhibited the decatenation activity of Plasmodium falciparum DNA topoisomerase II. | ceon.rs |
Telomerase Inhibition
Telomerase is an enzyme crucial for maintaining telomere length and is a significant target in cancer therapy due to its high activity in the majority of cancer cells. researchgate.netnih.gov Acridine derivatives are known to inhibit telomerase, primarily through the stabilization of G-quadruplex (G4) structures. nih.govrsc.org These are secondary structures formed in guanine-rich nucleic acid sequences, such as those found at the ends of telomeres. nih.govresearchgate.net
The planar aromatic surface of the acridine core allows it to stack onto the G-quartets of the G-quadruplex, effectively locking the structure in place. nih.govresearchgate.net This stabilization prevents telomerase from accessing and elongating the telomeres, leading to telomere shortening, cell cycle arrest, and eventual apoptosis in cancer cells. researchgate.netcdkjournal.com Some this compound derivatives, such as bis-amido chloroacridine, function as indirect telomerase inhibitors by first binding to the heat shock protein (HSP) 90 chaperone, which is essential for telomerase activity. nih.govdiva-portal.org This interaction leads to the inhibition of telomerase function and a reduction in its expression. nih.govdiva-portal.org
Table 1: Examples of Acridine Derivatives and their Telomerase Inhibition Mechanism
| Derivative Class | Mechanism of Action | Reference |
|---|---|---|
| General Acridines | Stabilization of G-quadruplex (G4) structures in telomeres. | nih.govrsc.org |
| Bis-amido chloroacridine | Binds to HSP90, a chaperone protein required for telomerase activity, leading to indirect inhibition. | nih.govdiva-portal.org |
Kinase Inhibition (e.g., VEGFR-2, Src, MEK, Cyclin-Dependent Kinases)
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Certain acridine derivatives have been identified as inhibitors of several key kinases.
Cyclin-Dependent Kinases (CDKs): Some acridine derivatives demonstrate inhibitory activity against CDKs. benchchem.com For example, the natural acridone (B373769) alkaloid Acrifoline has been shown to inhibit CDK1 and CDK5 with IC50 values of 5.3 µM and 9 µM, respectively. rsc.org By inhibiting CDKs, these compounds can halt the cell cycle, preventing uncontrolled cell proliferation. benchchem.com
Other Kinases: The broader class of acridine derivatives has been shown to modulate various kinase signaling pathways, including those involving Mitogen-Activated Protein Kinases (MAPKs). researchgate.net While specific data on this compound derivatives against VEGFR-2, Src, and MEK is not detailed in the provided results, the general ability of acridines to act as kinase inhibitors suggests this as a plausible mechanism of action. researchgate.net
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. rsc.orgfrontiersin.org Acridine derivatives, including the well-known drug tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), are potent cholinesterase inhibitors. rsc.orgfrontiersin.orgmdpi.com
Research has shown that specific substitutions on the acridine ring influence the inhibitory activity. For instance, a triazole derivative of acridone with a 4-chloro substitution on a pendant benzyl (B1604629) group was found to be a potent AChE inhibitor with an IC50 value of 7.31 μM. rsc.org Other studies have focused on 9-phosphorylated acridine derivatives, with some dihydroacridine compounds showing high inhibitory activity against BChE. frontiersin.orgresearchgate.net Specifically, a dibenzyloxy derivative (1d) and its diphenethyl bioisostere (1e) were the most active against BChE, with IC50 values of 2.90 µM and 3.22 µM, respectively. researchgate.net
Table 2: Cholinesterase Inhibition by Acridine Derivatives
| Derivative | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Acridone-triazole with 4-chloro-benzyl group (44g) | Acetylcholinesterase (AChE) | 7.31 μM | rsc.org |
| 9-phosphoryl-dihydroacridine (dibenzyloxy derivative 1d) | Butyrylcholinesterase (BChE) | 2.90 ± 0.23 µM | researchgate.net |
| 9-phosphoryl-dihydroacridine (diphenethyl bioisostere 1e) | Butyrylcholinesterase (BChE) | 3.22 ± 0.25 µM | researchgate.net |
Tricarboxylic Acid Cycle (TAC) Enzyme Inhibition (e.g., Pyruvate (B1213749) Dehydrogenase Complex, Aconitase, Isocitrate Dehydrogenase)
Recent studies have explored the ability of this compound derivatives to act as inhibitors of key enzymes in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. nih.gov This mechanism represents a novel approach for anticancer agents.
A study investigating the effects of 9-chloro-1-nitroacridine (B102269) (1a) and its 4-methylated derivative, 9-chloro-4-methyl-1-nitroacridine (1b), on melanoma cells found that these compounds could diminish the activity of TCA cycle enzymes. nih.govresearchgate.netresearchgate.net Specifically, amelanotic melanoma cells, a particularly aggressive form of skin cancer, were sensitive to these chloroacridines. nih.govresearchgate.net Treatment with these compounds led to a decreased activity of the pyruvate dehydrogenase complex (PDH), aconitase, and isocitrate dehydrogenase (IDH), which was associated with ATP and NAD depletion. nih.govresearchgate.netresearchgate.net The inhibition of these enzymes disrupts cellular energy production, potentially leading to regulated cell death. nih.govresearchgate.net The data suggests that compound 1b, in particular, may exert its anticancer effects by interfering with these TAC enzymes. nih.govresearchgate.net
Heme Biocrystallization Inhibition
In the malaria parasite Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into an inert crystalline form called hemozoin is an essential survival process. researchgate.netopenmedicinalchemistryjournal.comscispace.com Inhibition of this heme biocrystallization process is the established mechanism of action for widely used antimalarial drugs like chloroquine. scispace.comnih.govnih.gov
Several this compound derivatives have demonstrated potent antimalarial activity by inhibiting this pathway. researchgate.net Structure-activity relationship studies have shown that having 6-chloro and 2-methoxy substituents on the acridine ring is crucial for this activity. openmedicinalchemistryjournal.comresearchgate.net These compounds are thought to form complexes with heme, preventing its polymerization into hemozoin. researchgate.netopenmedicinalchemistryjournal.com This leads to an accumulation of toxic free heme within the parasite, causing its death. nih.gov N-alkylaminoacridine derivatives, in particular, have been shown to be effective inhibitors of heme biocrystallization. researchgate.netdokumen.pub
NQO2 Enzymatic Action Inhibition
The enzyme NAD(P)H:quinone oxidoreductase 2 (NQO2) is another potential target for acridine-based compounds. While specific studies focusing solely on this compound derivatives and NQO2 inhibition were not found in the search results, the broader family of acridine compounds has been investigated for interaction with various enzymes. The planar heterocyclic structure of acridines allows them to interact with a wide range of biomolecular targets, making NQO2 a plausible, though not yet fully explored, target for this specific derivative class.
Cellular Pathway Modulation
The inhibition of the various enzymes discussed above by this compound derivatives leads to the modulation of several critical cellular pathways.
Induction of Apoptosis and Cell Cycle Arrest: By inhibiting telomerase and various kinases like CDKs, these derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle. benchchem.comresearchgate.net This is a primary mechanism behind their potential anticancer activity.
Disruption of Cellular Energetics: Inhibition of TCA cycle enzymes like the pyruvate dehydrogenase complex directly interferes with cellular respiration and energy production, leading to ATP depletion and cell death, particularly in highly metabolic cancer cells. nih.govresearchgate.net
Inhibition of Parasite Detoxification: In the context of malaria, the inhibition of heme biocrystallization disrupts a vital detoxification pathway in the Plasmodium parasite, leading to its death. researchgate.netresearchgate.net
Modulation of Neurotransmission: Through the inhibition of cholinesterases, acridine derivatives can increase the levels of acetylcholine in the brain, a pathway relevant to the symptomatic treatment of neurodegenerative diseases like Alzheimer's. rsc.orgmdpi.com
Cell Cycle Arrest (e.g., G2, S phases)
Derivatives of this compound have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell growth and proliferation. By disrupting the cell cycle at specific checkpoints, these compounds can halt the division of rapidly proliferating cells, a hallmark of cancer.
Research has demonstrated that various acridine derivatives can induce cell cycle arrest at different phases, including the G0/G1, S, and G2/M phases. researchgate.net For instance, certain novel 9-benzylaminoacridine derivatives have been found to arrest the cell cycle in the S phase, while others cause arrest in the G2/M phase. mdpi.com Some compounds even affect both the S and G2/M phases. mdpi.com Similarly, a spiro-acridine derivative, AMTAC-19, was shown to inhibit the growth of HCT-116 colorectal carcinoma cells by inducing cell cycle arrest. researchgate.net Another study on novel tetrahydroacridine and cyclopentaquinoline derivatives revealed that they induced G0/1 cell cycle arrest. researchgate.net Specifically, some acridinyl ligands have been observed to cause cell cycle arrest at the G2/M phase in MCF7 and DU-145 cancer cells. tandfonline.comcardiff.ac.uk
The ability of these compounds to halt cell cycle progression is often linked to their capacity to induce DNA damage, which in turn activates cellular checkpoints that prevent the cell from proceeding to the next phase of division. researchgate.net For example, some derivatives achieve this by phosphorylating cyclin-dependent kinase 2 at Tyr15, which attenuates its kinase activity. researchgate.net
Table 1: Cell Cycle Arrest by Acridine Derivatives
| Compound Type | Cell Line(s) | Arrest Phase(s) | Reference |
|---|---|---|---|
| 9-Benzylaminoacridine derivatives | Colon Cancer | S, G2/M | mdpi.com |
| Spiro-acridine derivative (AMTAC-19) | HCT-116 | Not specified | researchgate.net |
| Tetrahydroacridine & Cyclopentaquinoline derivatives | Lung Adenocarcinoma | G0/1 | researchgate.net |
| Acridinyl ligands | MCF7, DU-145 | G2/M | tandfonline.comcardiff.ac.uk |
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. A key mechanism by which this compound derivatives exert their anticancer effects is by triggering this self-destruct sequence in tumor cells.
Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. mdpi.comaging-us.com The intrinsic pathway involves the release of pro-apoptotic molecules from the mitochondria, leading to the activation of initiator caspase-9. mdpi.com The extrinsic pathway is activated by the binding of death ligands to receptors on the cell surface, leading to the activation of initiator caspase-8. mdpi.commedsci.org
Several studies have confirmed that acridine derivatives induce apoptosis. For example, treatment of HCT116 wild-type cells with various acridine derivatives led to significantly higher levels of apoptosis compared to p53 knockout cells, indicating a p53-dependent mechanism. tandfonline.com Furthermore, the resistance of cells lacking the Bax protein to these compounds highlights the importance of the mitochondrial pathway in this process. tandfonline.com Some acridine derivatives have been shown to induce apoptosis through the activation of both caspase-8 and caspase-9. medsci.org The induction of apoptosis is a common outcome following cell cycle arrest caused by these compounds. tandfonline.comcardiff.ac.uk
Effects on Signaling Pathways (e.g., PI3K/AKT/mTOR, NF-κB, p53)
The biological activity of this compound derivatives is intricately linked to their ability to modulate key intracellular signaling pathways that govern cell survival, proliferation, and inflammation.
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers. cellphysiolbiochem.comoncotarget.com Some acridine derivatives have been found to suppress this pathway. google.com For instance, a neocryptolepine (B1663133) derivative, CFNC, demonstrated strong cytotoxic activity in gastric cancer cells by inhibiting the expression of important proteins in the PI3K/AKT/mTOR signaling pathway. researchgate.net The inhibition of this pathway can prevent the uncontrolled proliferation of cancer cells. cellphysiolbiochem.comoncotarget.com
NF-κB Pathway: The transcription factor NF-κB plays a critical role in the inflammatory response and in promoting cell survival by inhibiting apoptosis. researchgate.nettuwien.at Certain 9-aminoacridine derivatives have been shown to suppress NF-κB activity. google.com This suppression is significant because active NF-κB signaling can provide a selective advantage to tumor cells. google.com By inhibiting this pathway, these derivatives can render cancer cells more susceptible to apoptosis. The development of dehydrocostuslactone derivatives has also focused on their potential to treat atopic dermatitis by inhibiting the NF-κB signaling pathway. rsc.org
p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. aging-us.comoncotarget.com In response to cellular stress, such as DNA damage, p53 can halt the cell cycle or initiate apoptosis. aging-us.comhirosaki-u.ac.jp Many acridine derivatives have been found to activate p53. tandfonline.comnih.gov They appear to stabilize the p53 protein by preventing its degradation, without necessarily causing the type of DNA damage that typically activates p53. tandfonline.comnih.gov This stabilized p53 can then trigger the transcription of genes that lead to apoptosis. tandfonline.com The interaction between p53 and MDM2, a protein that targets p53 for degradation, is a key regulatory point. mdpi.comimrpress.com Some compounds work by inhibiting this interaction, thereby increasing p53 levels and promoting apoptosis. oncotarget.com
Table 2: Effects of Acridine Derivatives on Signaling Pathways
| Pathway | Effect | Derivative Type | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | Inhibition | 9-Aminoacridines, Neocryptolepine derivative | researchgate.netgoogle.com |
| NF-κB | Suppression | 9-Aminoacridines, Dehydrocostuslactone derivatives | google.comrsc.org |
Tubulin Polymerization Inhibition
Microtubules are dynamic protein filaments that are essential components of the cell's cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. oncotarget.comnih.gov The continuous assembly (polymerization) and disassembly (depolymerization) of tubulin proteins are vital for microtubule function. oncotarget.com
Certain derivatives of acridine have been identified as inhibitors of tubulin polymerization. oncotarget.comfrontiersin.org By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubules, which can lead to the depolymerization of these structures. oncotarget.com This interference with microtubule function impairs the formation of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle and ultimately leading to apoptosis. oncotarget.com Some compounds have been shown to inhibit tubulin polymerization in a manner similar to colchicine (B1669291), a well-known tubulin inhibitor. nih.govmdpi.com For example, a novel α-carboline derivative, YCH337, was found to inhibit microtubule polymerization by binding to the colchicine site. oncotarget.com Similarly, some thiazole-based derivatives have been developed as potent tubulin polymerization inhibitors. frontiersin.org
Interference with β-Amyloid Self-Aggregation
β-amyloid (Aβ) is a peptide that can misfold and aggregate into toxic plaques in the brain, a pathological hallmark of Alzheimer's disease. The ability to interfere with this aggregation process is a key therapeutic strategy.
Some derivatives of 9-phosphorylated acridine have demonstrated the ability to inhibit the self-aggregation of Aβ42. frontiersin.orgresearchgate.netnih.gov The effectiveness of these compounds in preventing aggregation appears to be dependent on their specific chemical structure. frontiersin.org For instance, certain dihydroacridine derivatives have shown significant inhibitory activity against Aβ42 self-aggregation, with some compounds reducing aggregation by over 50%. frontiersin.orgresearchgate.net In contrast, their oxidized acridine counterparts were found to be much less effective. frontiersin.org This suggests that the conformational flexibility and electronic properties of the dihydroacridine scaffold may be crucial for its interaction with Aβ peptides. The development of new amyloid beta-disaggregating agents has also included quinoline (B57606) scaffolds which have shown inhibitory potential against Aβ self-aggregation. rsc.org
Table 3: Inhibition of β-Amyloid Self-Aggregation by Acridine Derivatives
| Compound Type | Inhibition Percentage | Reference |
|---|---|---|
| Dihydroacridine derivative 1d | 58.9% ± 4.7% | frontiersin.orgresearchgate.net |
| Dihydroacridine derivative 1e | 46.9% ± 4.2% | frontiersin.orgresearchgate.net |
Effects on ATP/NAD Levels
Cellular energy metabolism, particularly the levels of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine dinucleotide (NAD), is critical for cell survival and function. Disruptions in these energy stores can lead to cell death.
Studies on certain chloroacridine derivatives have revealed their ability to impact the energetic state of cells. nih.govresearchgate.net Specifically, treatment of amelanotic melanoma cells with 9-chloro-4-methyl-1-nitroacridine resulted in the depletion of both ATP and NAD. nih.gov This depletion was associated with a diminished activity of tricarboxylic acid (TCA) cycle enzymes, which are central to cellular respiration and ATP production. nih.gov The reduction in ATP and NAD levels can cripple the cell's ability to perform essential functions, ultimately contributing to cell death. nih.gov Interestingly, the administration of 2-chloroadenosine (B27285) has been shown to increase brain ATP levels in experimental models. nih.gov Furthermore, NAD+ supplementation has been demonstrated to restore ATP levels in cells. nmn.com
Biological Activities and Preclinical Investigations of 2 Chloroacridine and Analogues
Anticancer Research Applications
Acridine (B1665455) derivatives are well-established as a class of compounds with potent anticancer properties. humanjournals.com Their planar structure allows them to insert between the base pairs of DNA, interfering with the functions of enzymes like topoisomerases and telomerases, which are crucial for cancer cell survival and proliferation. humanjournals.comresearchgate.net
In Vitro Cytotoxicity Studies in Cancer Cell Lines
The cytotoxic effects of 2-chloroacridine analogues have been evaluated against a diverse panel of human cancer cell lines, revealing significant growth-inhibitory potential.
Research into 2-methyl-9-substituted acridines, derived from 2-methyl-9-chloroacridine, demonstrated notable cytotoxicity against human small cell lung carcinoma (A-549) and breast cancer (MCF-7) cell lines. researchgate.net One particular analogue, identified as AS-2, was effective against both A-549 and MCF-7 cells. researchgate.net Generally, the cytotoxic impact of these acridine derivatives was more pronounced in the A-549 cell line compared to the MCF-7 line. researchgate.net
In the context of melanoma, chloroacridine derivatives such as 9-chloro-1-nitroacridine (B102269) and its 4-methylated analogue have been studied. researchgate.net These compounds showed differential effects on melanotic and amelanotic melanoma forms, with the amelanotic type, which is associated with higher malignancy, being especially sensitive to their action. researchgate.net A new acridine-retrotuftsin analog, HClx9-[Arg(NO2)-Pro-Lys-Thr-OCH3]-1-nitroacridine (ART), has also been evaluated against melanoma and neuroblastoma cell lines, which both originate from the neuroectoderm. researchgate.net This compound was particularly effective against the more malignant amelanotic (Ab) melanoma cells. researchgate.net Furthermore, acridine–thiosemicarbazone hybrids have been tested against murine melanoma (B16-F10) cells, with some derivatives showing high potency. plos.org
Studies on other cancer types include the evaluation of acridine derivatives against human chronic myelogenous leukemia (K562) and liver cancer (HepG-2) cells. rsc.org Acridine-benzimidazole hybrids and acridine–thiosemicarbazone derivatives have shown good to moderate activity against K562 and HepG-2 cell lines. plos.orgrsc.org
A new acridine-retrotuftsin analog (ART) also showed high sensitivity in SH-SY5Y neuroblastoma cells, a line that includes cholinergic cells. researchgate.net
Interactive Table: In Vitro Cytotoxicity of this compound Analogues
Antiproliferative Effects
The antiproliferative properties of acridine derivatives are a cornerstone of their anticancer potential. researchgate.net This activity is often demonstrated through assays that measure the inhibition of cell growth and division. For instance, studies on 9-anilinoacridines highlight their important role as antiproliferative agents due to their DNA-intercalating capabilities. researchgate.net Similarly, various newly synthesized acridine derivatives, including those modified at the 9-position, have been prepared with the specific aim of discovering improved antiproliferative agents. researchgate.netclockss.org
Angiogenesis Inhibition (e.g., Zebrafish Models)
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, making it a key target for cancer therapy. frontiersin.org The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development and transparent embryos, which allow for direct visualization of blood vessel formation. frontiersin.orgnih.govnih.gov Transgenic zebrafish lines, such as those where endothelial cells express green fluorescent protein (GFP), enable detailed observation and quantification of neovascularization, including the development of subintestinal vessels (SIVs). nih.govnih.gov
Angiogenesis inhibitors can be effectively screened using this model by adding them to the water or injecting them with tumor cells and observing the subsequent impact on vessel growth. nih.gov While specific studies on this compound in zebrafish angiogenesis models are not detailed in the available literature, the model is widely used to test compounds that inhibit key pathways like the VEGF signaling pathway, a common target for anti-angiogenic drugs. plos.orgnih.gov This established methodology provides a robust platform for the future evaluation of this compound and its analogues as potential angiogenesis inhibitors. plos.orgnih.gov
Mechanisms of Cell Death (e.g., Apoptosis, Caspase Activation)
Understanding the molecular pathways through which cancer cells are eliminated is crucial for drug development. Chloroacridine derivatives have been found to induce cell death in cancer cells primarily through apoptosis, or programmed cell death. researchgate.net
In studies on amelanotic melanoma cells, chloroacridines triggered cell death through both apoptotic pathways and mechanisms that occur without the activation of caspases. researchgate.net The investigation of a new acridine-retrotuftsin analog (ART) further confirmed that amelanotic melanoma cells died via apoptosis following treatment. researchgate.net In contrast, the same compound reduced the number of SH-SY5Y neuroblastoma cells through a non-apoptotic mechanism. researchgate.net
Caspases, a family of protease enzymes, are central mediators of apoptosis. Research on an analogue, 2-chloro-adenosine, revealed that it induces apoptosis in human astrocytoma cells through an atypical cascade. This process involves the surprising and marked activation of caspase-2 as an initiator, which subsequently activates the effector caspase-3. researchgate.net This pathway is notable because it appears to function independently of the mitochondrial pathway, which typically involves caspase-9. researchgate.net
Antimicrobial and Antiparasitic Research
The acridine scaffold is a historically important structural motif in the development of antimicrobial and antiparasitic agents. ceon.rshumanjournals.comrsc.org Derivatives such as acriflavine (B1215748) and proflavine (B1679165) were used as topical antibacterial agents, while quinacrine (B1676205) was a key antimalarial drug. ceon.rs Research continues to explore the potential of new acridine compounds to combat infectious diseases, driven by the increasing challenge of drug resistance. ceon.rsnih.gov
Acridine derivatives have been explored for their efficacy against a range of parasites, including the protozoans responsible for malaria (Plasmodium falciparum), leishmaniasis (Leishmania), and trypanosomiasis (Trypanosoma). ceon.rsnih.govnih.gov The antimalarial activity of 9-aminoacridine (B1665356) derivatives, such as those containing a 6-chloro-2-methoxyacridine (B15215803) structure, has been a particular focus. nih.gov Some of these compounds have demonstrated high activity against chloroquine-resistant strains of P. falciparum. nih.gov Bis-acridine compounds, which feature two acridine units linked together, have also shown potent bioactivity against P. falciparum and Trypanosoma brucei at nanomolar concentrations. researchgate.netnih.gov
Antibacterial Activity
Analogues of this compound have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.
A study focused on the synthesis of benzotriazole (B28993) substituted acridines, which were derived from precursors like 2-methyl-9-chloroacridine. ceon.rs These compounds were tested for their antibacterial activity, with some showing moderate effects and others demonstrating good activity. ceon.rs The research suggested that the presence of a methyl (-CH3) or methoxy (B1213986) (-OCH3) group at the C2 position of the acridine ring appeared to enhance antibacterial action. ceon.rs
Interactive Table: Antibacterial Activity of this compound Analogues
Antiviral Activity
The antiviral potential of acridine derivatives, including those with a chlorine substitution, has been an area of significant research interest. ontosight.aiontosight.ai These compounds are known to interact with viral nucleic acids, interfering with replication and transcription processes. ontosight.ai
One study investigated the antiviral effects of 22 different acridine derivatives on the replication of herpes simplex virus type 2 (HSV-2) in Vero cells. nih.gov The findings revealed a spectrum of activity, with four of the derivatives demonstrating a significant inhibitory effect on HSV-2 multiplication. nih.gov Another six compounds showed moderate activity, while three had only a slight impact on viral replication. nih.gov Notably, some of the effective derivatives were found to inhibit viral replication without directly affecting the virus particles themselves, though the precise mechanism of this antiviral action remains to be fully elucidated. nih.gov
The planar structure of acridines facilitates their intercalation into DNA and RNA strands, a mechanism that is thought to underpin their antiviral properties. ijddr.in This interaction can disrupt the viral life cycle and inhibit the proliferation of the virus. ontosight.ai Further research into the specific antiviral mechanisms of this compound analogues is ongoing.
Antimalarial Activity
Acridine derivatives have a long history in the fight against malaria, with research consistently demonstrating their potential as effective antimalarial agents. rsc.orgopenmedicinalchemistryjournal.com The presence of a 6-chloro substituent on the acridine ring, in particular, has been shown to significantly enhance antimalarial activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. openmedicinalchemistryjournal.commdpi.com
Structure-activity relationship (SAR) studies have been crucial in optimizing the antimalarial efficacy of acridine-based compounds. These studies have highlighted the importance of specific structural features, such as the presence of both a 6-chloro and a 2-methoxy group on the acridine core, for potent antiplasmodial activity. mdpi.com For instance, a series of 9-aminoacridine derivatives with these substitutions showed significant activity against CQR strains, with some compounds exhibiting IC₅₀ values of less than or equal to 0.2 μM. openmedicinalchemistryjournal.com
Further research has emphasized the necessity of two positive charges under physiological conditions—one on the acridine ring and another on the terminal function of the side chain—for optimal antimalarial effect. mdpi.comresearchgate.net One such compound, 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride, demonstrated promising in vitro antimalarial activity with a good selectivity index against mammalian cells. researchgate.net
The following table summarizes the in vitro antimalarial activity of selected acridine derivatives:
| Compound | Linker | IC₅₀ (3D7 - CQS) | IC₅₀ (K1 - CQR) | Reference |
| 22a | -(CH₂)₂- | 12.52 nM | 14.34 nM | mdpi.com |
| 23a | -(CH₂)₂- | 9.67 nM | 7.20 nM | mdpi.com |
| 31b | - | 29.8 nM | 131.0 nM (Dd2) | mdpi.com |
| 38a | - | 3.65 nM | 52.20 nM (W2) | mdpi.com |
| 38b | - | 4.33 nM | 28.53 nM (W2) | mdpi.com |
| 12 | - | ≤ 0.07 µM | ≤ 0.33 µM | openmedicinalchemistryjournal.commdpi.com |
CQS: Chloroquine-Susceptible, CQR: Chloroquine-Resistant
These findings underscore the continued importance of the acridine scaffold in the development of new and effective antimalarial drugs.
Anti-Trypanosomiasis and Anti-Leishmaniasis Research
Research has extended into the activity of acridine derivatives against other parasitic protozoa, including Trypanosoma and Leishmania species, the causative agents of human African trypanosomiasis (sleeping sickness) and leishmaniasis, respectively. uct.ac.zanih.gov These diseases disproportionately affect vulnerable populations, and the need for new, effective treatments is urgent. frontiersin.org
Spiro-acridine compounds have emerged as a promising class of agents with leishmanicidal properties. In one study, these compounds were tested against Leishmania (L.) infantum, demonstrating activity against both the promastigote (IC₅₀ = 1.1 to 6.0 µg/mL) and amastigote forms (EC₅₀ = 4.9 and 0.9 µg/mL for the most active compounds). researchgate.net The substituted dimethyl-amine derivative, AMTAC 11, showed the most potent in vitro leishmanicidal activity. researchgate.net
The mechanism of action for these compounds is thought to involve the inhibition of key parasitic enzymes. In silico studies have suggested that spiro-acridine derivatives may interact with targets such as trypanothione (B104310) reductase (TryR) and Leishmania donovani topoisomerase I (LdTopoI). researchgate.net Acridine derivatives, due to their structural similarities to other antiparasitic agents, are considered promising candidates for further development in the treatment of trypanosomatid-caused diseases. researchgate.net
Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
The potential of acridine derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease, has been a focus of research. rsc.org These diseases are often characterized by the misfolding and aggregation of proteins, leading to progressive neuronal cell death. neurodegenerationresearch.eunih.gov
One area of investigation is the inhibition of cholinesterase enzymes, which are involved in the breakdown of the neurotransmitter acetylcholine (B1216132). Specific dihydroacridine derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), with some compounds exhibiting IC₅₀ values as low as 2.90 µM. benchchem.com
Furthermore, acridine derivatives have been explored for their ability to interfere with the formation of amyloid plaques and neurofibrillary tangles, which are pathological hallmarks of Alzheimer's disease. parisbraininstitute.org The planar structure of acridines allows them to interact with these protein aggregates. rsc.org Research is ongoing to understand the full potential of this compound and its analogues in the development of therapies for neurodegenerative conditions. scilit.comnih.gov
Antioxidant Activity Studies
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. nih.gov Acridine derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. rsc.orgresearchgate.net
Several studies have employed various assays to evaluate the antioxidant capacity of acridine compounds. The 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. researchgate.net Research has shown that certain acridine-based imidazolium (B1220033) salts possess considerable antioxidant activity, comparable to that of ascorbic acid. researchgate.net
The antioxidant potential of these compounds is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. mdpi.commdpi.com The following table shows the results of DPPH radical scavenging activity for selected acridine derivatives.
| Compound | Assay | Activity | Reference |
| Non-substituted acridine imidazolium ion 7 | DPPH | Good radical quenching activity, comparable to ascorbic acid | researchgate.net |
| 9-DAAD | DPPH | Potent antioxidant and radical scavenging properties | researchgate.net |
Further research is needed to fully characterize the antioxidant profiles of this compound and its analogues and to explore their potential therapeutic applications in diseases associated with oxidative stress.
Anti-inflammatory Research
The anti-inflammatory potential of acridine derivatives has been the subject of numerous studies. researchgate.netijpsonline.com Chronic inflammation is a key factor in the pathogenesis of many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest.
Several studies have reported the synthesis and evaluation of novel acridine derivatives for their anti-inflammatory effects. In one study, a series of substituted acridinyl pyrazoline derivatives were prepared and tested for anti-inflammatory and analgesic activities. nih.gov The compound 1-(2',4'-Dichloroacridine-9'-yl)-3-(5'-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one showed notable anti-inflammatory and analgesic effects. nih.gov
Another study focused on the condensation of 9-chloroacridines with various amines to produce compounds that were then screened for anti-inflammatory activity. researchgate.net Compound 3e from this series exhibited 41.17% anti-inflammatory activity, which was superior to the standard drug ibuprofen (B1674241) (39% activity) under the same experimental conditions. researchgate.net
The following table summarizes the anti-inflammatory activity of selected acridine derivatives.
| Compound | Method | Activity | Reference |
| 1-(2',4'-Dichloroacridine-9'-yl)-3-(5'-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one | In vivo (graded doses) | Better anti-inflammatory and analgesic activities | nih.gov |
| 3e | Carrageenan-induced rat paw edema | 41.17% inhibition | researchgate.net |
| 5e | Carrageenan-induced rat paw edema | 69.4% inhibition (remarkable activity) | ijpsonline.com |
These findings suggest that acridine derivatives, including those with a 2-chloro substitution, represent a promising scaffold for the development of novel anti-inflammatory agents.
Research in Prion Diseases
Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). ucsf.edubmglabtech.com Research has explored the potential of acridine derivatives as therapeutic agents for these devastating diseases. nih.gov
Studies have shown that tricyclic compounds, including acridine derivatives, can inhibit the formation of the disease-causing isoform of the prion protein (PrPSc) in cultured cells. nih.gov Quinacrine, an acridine derivative historically used as an antimalarial drug, was found to be particularly potent, with a half-maximal effective concentration (EC₅₀) for inhibiting PrPSc formation that was ten times lower than that of chlorpromazine. nih.gov
The mechanism of action is thought to involve the binding of these compounds to the prion protein, thereby preventing its conversion into the pathogenic form. parisbraininstitute.org The structural characteristics of these tricyclic compounds, particularly the presence of an aliphatic side chain, appear to be important for their antiprion activity. nih.gov While early research showed promise, further studies are needed to determine the clinical efficacy of acridine derivatives in the treatment of human prion diseases. ucsf.edufrontiersin.org
Advanced Research Applications and Future Directions for 2 Chloroacridine
Development as Fluorescent Probes for Biomolecule Visualization
The inherent fluorescence of the acridine (B1665455) ring system provides a strong foundation for the development of fluorescent probes for biomolecule visualization. nih.govyoutube.com While research has broadly encompassed acridine derivatives, the principles underlying their use are directly applicable to 2-chloroacridine. Fluorescent probes are indispensable tools in molecular biology, enabling the real-time tracking and imaging of biomolecules within their native cellular environments. nih.govnih.gov
Acridine derivatives have been historically utilized for their ability to intercalate into DNA, a property that can be harnessed for fluorescent labeling. ceon.rsnih.gov The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA. ceon.rs This interaction can lead to a significant change in the fluorescence properties of the acridine moiety, providing a detectable signal for the presence and localization of nucleic acids. nih.gov For instance, 9-aminoacridine (B1665356) derivatives have been explored as fluorescent probes for the detection of cancer cells. nih.gov
The development of this compound-based fluorescent probes would involve its chemical modification to incorporate reactive groups that can covalently bind to specific biomolecules, such as proteins or nucleic acids. nih.govnih.gov The chloro-substituent at the 2-position offers a potential site for further chemical derivatization to enhance binding specificity and photophysical properties.
Table 1: Potential Modifications of this compound for Fluorescent Probe Development
| Modification Strategy | Target Biomolecule | Potential Advantage |
| Introduction of a succinimidyl ester | Proteins (amines) | Covalent labeling for stable tracking |
| Attachment of an azide (B81097) or alkyne group | Modified biomolecules (via click chemistry) | High specificity and bioorthogonality |
| Coupling with a specific ligand | Target receptor | Visualization of receptor localization and trafficking |
The utility of such probes lies in their high sensitivity and the ability to provide spatiotemporal information about biological processes at the molecular level. nih.gov Future research in this area will likely focus on synthesizing novel this compound derivatives with improved brightness, photostability, and targeting capabilities for advanced bioimaging applications.
Potential in Targeted Radionuclide Therapy
Targeted radionuclide therapy (TRT) is a promising cancer treatment modality that delivers cytotoxic radiation directly to tumor cells, thereby minimizing damage to healthy tissues. nih.govmdpi.commdpi.com This is achieved by conjugating a radionuclide to a targeting moiety, such as an antibody or a small molecule, that specifically binds to cancer cells. mdpi.comyoutube.com While there is currently no direct research specifically investigating this compound for TRT, the broader exploration of acridine derivatives in cancer therapy suggests a potential future avenue for this compound. mostwiedzy.plnih.gov
The core principle of TRT involves the selective accumulation of the radiolabeled compound at the tumor site, where the emitted radiation induces cell death. nih.govox.ac.uk The choice of radionuclide depends on the desired therapeutic effect, with alpha- and beta-emitters being commonly used. nih.gov
For this compound to be considered for TRT, it would need to be derivatized in two key ways:
Attachment of a chelating agent: A chelator is required to stably bind the therapeutic radionuclide.
Incorporation of a tumor-targeting group: This would direct the compound to the cancer cells of interest.
The acridine scaffold's ability to intercalate into DNA could theoretically enhance the therapeutic efficacy of a radionuclide by bringing it into close proximity to the cell's genetic material. ceon.rs However, significant research would be required to develop a this compound-based radiopharmaceutical and evaluate its in vivo stability, targeting efficiency, and therapeutic potential.
Strategies for Multi-Targeted Drug Design
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.govnih.govmdpi.com This has led to the development of multi-targeted drug design, a strategy that aims to create single molecules capable of interacting with multiple biological targets. researchgate.netresearchgate.net The acridine scaffold, including this compound, is a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a variety of biological targets. nih.gov
The planar aromatic system of acridine allows it to function as a DNA intercalator, a property that has been exploited in the development of anticancer agents. rsc.org Furthermore, modifications to the acridine ring can lead to the inhibition of various enzymes, such as topoisomerases and kinases. rsc.orgnih.gov
A multi-targeted drug based on the this compound scaffold could be designed by:
Hybridization: Combining the this compound core with another pharmacophore known to interact with a different target.
Pharmacophore Elaboration: Modifying the substituents on the this compound ring to introduce interactions with a secondary target.
For example, a molecule could be designed to both intercalate into DNA (a property of the acridine core) and inhibit a specific kinase involved in tumor progression by adding a kinase-inhibiting moiety to the this compound structure. This dual action could lead to a synergistic therapeutic effect and potentially overcome drug resistance mechanisms. nih.gov
Integration of Synthetic Chemistry with Advanced Computational Methods
The rational design and synthesis of novel this compound derivatives for various applications are greatly enhanced by the integration of advanced computational methods. nih.govresearchgate.netmdpi.com These in silico techniques allow researchers to predict the properties and biological activities of molecules before they are synthesized, saving time and resources.
Table 2: Computational Methods in this compound Research
| Computational Method | Application |
| Molecular Docking | Predicts the binding orientation and affinity of this compound derivatives to a target protein. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a this compound derivative within its biological target over time, providing insights into binding stability. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. |
| Density Functional Theory (DFT) | Calculates the electronic structure and properties of this compound to understand its reactivity and spectroscopic characteristics. |
In the context of drug discovery, computational studies can be used to screen virtual libraries of this compound derivatives against a specific biological target, such as an enzyme or a receptor. researchgate.net The most promising candidates can then be synthesized and evaluated experimentally. For example, the synthesis of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as potential topoisomerase II inhibitors was guided by molecular docking and molecular dynamics simulations to understand their interaction with the enzyme. nih.gov
The synthesis of this compound itself can be achieved through various established methods, often involving the cyclization of N-phenylanthranilic acid derivatives. nih.gov The chloro-substituent can then serve as a handle for further chemical modifications to generate a library of derivatives for computational and experimental evaluation.
Exploration of Acridine Alkaloid Derivatives
Acridine alkaloids are a class of naturally occurring compounds that have demonstrated a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. nih.govscribd.com The exploration of synthetic derivatives of the acridine scaffold, including those based on this compound, is a vibrant area of research aimed at discovering new therapeutic agents with improved efficacy and selectivity. ceon.rsrsc.org
The synthesis of novel acridine derivatives often starts from a common precursor, such as a chloroacridine, which can then be subjected to various chemical reactions to introduce different functional groups. researchgate.netmdpi.com For instance, the chlorine atom in this compound can be displaced by nucleophiles to introduce a variety of substituents at the 2-position.
Research on chloroacridine derivatives has shown that these compounds can exhibit potent biological effects. For example, 9-chloro-1-nitroacridine (B102269) and its 4-methylated analog have been investigated for their cytotoxicity against melanoma cells. mostwiedzy.plnih.gov These studies highlight how modifications to the chloroacridine core can significantly influence biological activity.
The future of this field lies in the continued synthesis and biological evaluation of novel this compound derivatives. By systematically exploring the chemical space around this scaffold, researchers aim to identify new compounds with potent and selective therapeutic properties.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Chloroacridine, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves chlorination of acridine derivatives using reagents like phosphorus oxychloride (POCl₃) under controlled conditions. To ensure reproducibility, document reaction parameters (temperature, stoichiometry, solvent purity) and validate product identity via spectral characterization (e.g., H/C NMR, IR, and mass spectrometry). Cross-reference protocols with primary literature to identify discrepancies in reported yields or side products .
- Data Considerations : Include a table comparing reported reaction conditions (e.g., solvent, catalyst, yield) and spectral data for key intermediates.
Q. How do researchers characterize the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Complement with elemental analysis (C, H, N) and melting point determination. For trace impurities, use gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (MS/MS). Validate methods against certified reference materials if available .
- Data Considerations : Provide retention times, column specifications, and detection limits for each technique.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct a systematic review (following PRISMA guidelines) to aggregate data from primary studies . Assess experimental variables (e.g., cell lines, assay conditions, compound concentrations) that may explain discrepancies. Use meta-analysis tools to quantify heterogeneity and identify outlier studies. Validate findings through independent replication in standardized assays .
- Data Considerations : Create a meta-analysis table highlighting effect sizes, confidence intervals, and p-values across studies.
Q. What computational strategies are effective for predicting the reactivity of this compound in novel chemical environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reaction pathways. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) and compare computed activation energies with experimental data. Use molecular docking simulations to explore interactions in biological systems .
- Data Considerations : Report HOMO-LUMO gaps, Mulliken charges, and docking scores with error margins.
Q. How should researchers design experiments to investigate the photostability of this compound under varying environmental conditions?
- Methodological Answer : Use a factorial design to test variables (light intensity, wavelength, pH, oxygen levels). Monitor degradation via UV-Vis spectroscopy and identify photoproducts using LC-MS. Include control experiments (dark conditions) to isolate light-induced effects. Apply Arrhenius kinetics to model degradation rates .
- Data Considerations : Tabulate half-lives, quantum yields, and degradation pathways under each condition.
Methodological Best Practices
- Literature Review : Prioritize primary sources indexed in PubMed, SciFinder, or Reaxys. Avoid uncited claims from non-peer-reviewed platforms .
- Data Validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers. Share raw data in repositories like Zenodo to enhance transparency .
- Collaboration : Engage methodologists for experimental design and statisticians for data analysis to mitigate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
